molecular formula C13H13NO2 B1385822 (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol CAS No. 50596-34-4

(4-(Pyridin-2-ylmethoxy)-phenyl)-methanol

Cat. No.: B1385822
CAS No.: 50596-34-4
M. Wt: 215.25 g/mol
InChI Key: VMMKMDLPUUZFNZ-UHFFFAOYSA-N
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Description

(4-(Pyridin-2-ylmethoxy)-phenyl)-methanol: is an organic compound that features a pyridine ring attached to a phenyl ring through a methoxy group, with a methanol group attached to the phenyl ring

Safety and Hazards

The safety and hazards associated with similar compounds include harmful effects if swallowed, skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for the study of “(4-(Pyridin-2-ylmethoxy)-phenyl)-methanol” and similar compounds could include further investigation into their antitumor activities. For example, a series of 3-chloro-4-(pyridin-2-ylmethoxy) aniline derivatives were synthesized and evaluated for antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloromethylpyridine in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the intermediate (4-(Pyridin-2-ylmethoxy)-phenyl)methanol, which is then reduced to the final product using a reducing agent like sodium borohydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine and phenyl rings.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical pathways in cells, leading to effects such as reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

  • (4-(Pyridin-2-ylmethoxy)-phenyl)amine
  • (4-(Pyridin-2-ylmethoxy)-phenyl)urea

Comparison:

Properties

IUPAC Name

[4-(pyridin-2-ylmethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-14-12/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMKMDLPUUZFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of THF (50 mL) of 4-(pyridin-2-ylmethoxy)-benzoic acid methyl ester (4.9 g) described in Manufacturing Example 25-1 was added LAH (1.0 g) at 0° C., which was stirred for 20 minutes at room temperature. Water was added to the reaction solution, which was extracted with ethyl acetate. The organic layer was concentrated and purified by silica gel chromatography (heptane:ethyl acetate=1:1, then ethyl acetate) to obtain the titled compound (1.6 g).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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